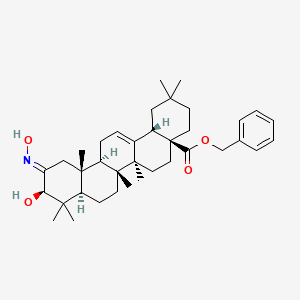
(3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the oleanane triterpenoids family, which are known for their diverse biological activities and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester typically involves multiple steps, starting from oleanolic acid. The key steps include:
Hydroxylation: Introduction of the hydroxyl group at the 3-beta position.
Oximation: Conversion of the ketone group to an oxime at the 2-position.
Esterification: Formation of the phenylmethyl ester at the 28-carboxylic acid position.
Each of these steps requires specific reagents and conditions. For example, hydroxylation might be achieved using hydrogen peroxide in the presence of a catalyst, while oximation could involve hydroxylamine hydrochloride in an alkaline medium. Esterification typically requires an acid catalyst such as sulfuric acid and an alcohol (in this case, benzyl alcohol).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-beta position can be oxidized to a ketone.
Reduction: The oxime group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.
Major Products
Oxidation: Formation of a ketone at the 3-beta position.
Reduction: Conversion of the oxime to an amine.
Substitution: Replacement of the ester group with a new functional group, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of other complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential, particularly in anti-inflammatory and anticancer research.
Mecanismo De Acción
The mechanism of action of (3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Oleanolic Acid: The parent compound from which (3Beta)-3-hydroxy-2-(hydroxyimino)olean-12-en-28-oic acid phenylmethyl ester is derived.
Ursolic Acid: Another oleanane triterpenoid with similar biological activities.
Betulinic Acid: A related triterpenoid with notable anticancer properties.
Uniqueness
This compound is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propiedades
Fórmula molecular |
C37H53NO4 |
|---|---|
Peso molecular |
575.8 g/mol |
Nombre IUPAC |
benzyl (4aS,6aR,6aS,6bR,8aR,10R,11E,12aR,14bS)-10-hydroxy-11-hydroxyimino-2,2,6a,6b,9,9,12a-heptamethyl-3,4,5,6,6a,7,8,8a,10,12,13,14b-dodecahydro-1H-picene-4a-carboxylate |
InChI |
InChI=1S/C37H53NO4/c1-32(2)17-19-37(31(40)42-23-24-11-9-8-10-12-24)20-18-35(6)25(26(37)21-32)13-14-29-34(5)22-27(38-41)30(39)33(3,4)28(34)15-16-36(29,35)7/h8-13,26,28-30,39,41H,14-23H2,1-7H3/b38-27+/t26-,28-,29+,30-,34-,35+,36+,37-/m0/s1 |
Clave InChI |
YMZNNSBJOHBZBG-GNMLJUMOSA-N |
SMILES isomérico |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OCC6=CC=CC=C6)C)(C/C(=N\O)/[C@@H](C3(C)C)O)C |
SMILES canónico |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(=NO)C(C5(C)C)O)C)C)C2C1)C)C(=O)OCC6=CC=CC=C6)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


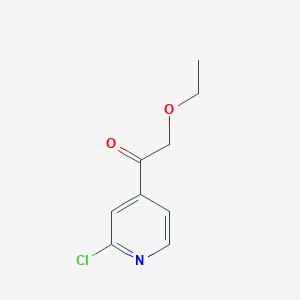
![1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine](/img/structure/B12612242.png)
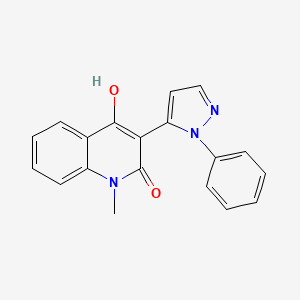
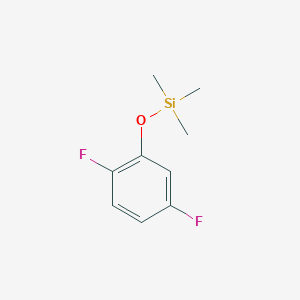
![5-Chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12612268.png)
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
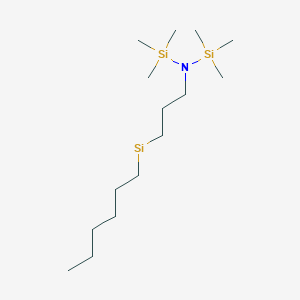

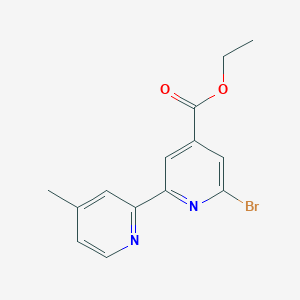
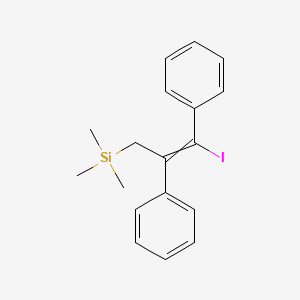
![1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne](/img/structure/B12612309.png)
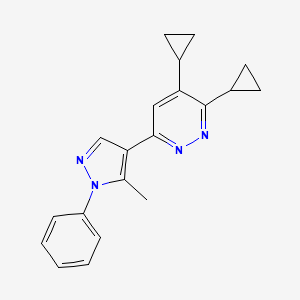
![6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione](/img/structure/B12612317.png)
